molecular formula C11H17N5O B471841 4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-ol CAS No. 37059-43-1

4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-ol

Cat. No.: B471841
CAS No.: 37059-43-1
M. Wt: 235.29g/mol
InChI Key: VPVASRYLMYMBTI-UHFFFAOYSA-N
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Description

4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-ol is a triazine derivative featuring pyrrolidinyl substituents at positions 4 and 6 and a hydroxyl group at position 2. The compound’s pyrrolidinyl groups confer steric bulk and electron-donating properties, distinguishing it from other triazin-2-ol derivatives .

Properties

CAS No.

37059-43-1

Molecular Formula

C11H17N5O

Molecular Weight

235.29g/mol

IUPAC Name

4,6-dipyrrolidin-1-yl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C11H17N5O/c17-11-13-9(15-5-1-2-6-15)12-10(14-11)16-7-3-4-8-16/h1-8H2,(H,12,13,14,17)

InChI Key

VPVASRYLMYMBTI-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=NC(=O)N2)N3CCCC3

Isomeric SMILES

C1CCN(C1)C2=NC(=O)N=C(N2)N3CCCC3

Canonical SMILES

C1CCN(C1)C2=NC(=O)N=C(N2)N3CCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Triazin-2-ol derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazin-2-ol Derivatives
Compound Name Substituents (Positions 4,6) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-ol Pyrrolidinyl C₁₁H₁₈N₆O 250.30 Potential coordination with metals; sterically hindered structure .
4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-ol Biphenyl C₂₄H₁₆N₄O 376.41 Synthesized via AlCl₃-mediated Friedel-Crafts alkylation in o-dichlorobenzene (ODCB) .
4,6-Diamino-1,3,5-triazin-2-ol (Ammeline) Amino C₃H₅N₅O 127.11 High thermal stability (melting point >300°C); technical purity ≥90% .
4-(tert-Butylamino)-6-(ethylamino)-1,3,5-triazin-2-ol (MT13) tert-Butylamino, ethylamino C₈H₁₄N₆O 210.24 Evaluated for mammalian toxicity and metabolic pathways; moderate persistence in environmental matrices .
4-Ethylamino-6-isopropylamino-1,3,5-triazin-2-ol Ethylamino, isopropylamino C₈H₁₄N₆O 210.24 Significant negative correlation with glucose metabolism indices (e.g., insulin, HOMA-IR) .

Coordination Chemistry

Key Research Findings and Data

Metabolic Impact of Triazin-2-ol Derivatives

  • 4-Ethylamino-6-isopropylamino-1,3,5-triazin-2-ol: Strong negative correlation with glycocholic acid (r = -0.72, p < 0.01) and HOMA-IR (r = -0.68, p < 0.01), indicating lipid and glucose metabolism interplay . Reduced hepatic gluconeogenesis in rodent models, though mechanisms remain unclear.

Thermal and Chemical Stability

  • Ammeline : Decomposes above 300°C, making it suitable for high-temperature industrial processes .
  • Biphenyl Derivatives : Stable under acidic conditions but degrade in alkaline environments, limiting pharmaceutical applications .

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